Parasorboside

Descripción

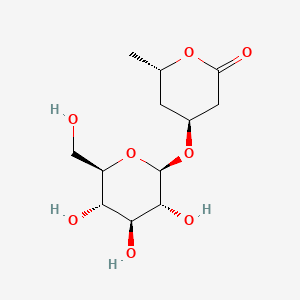

Parasorboside is a defense-related polyketide glycoside predominantly found in Gerbera hybrida (Asteraceae). It is synthesized via a type III polyketide synthase (PKS) pathway initiated by gerbera 2-pyrone synthase 1 (G2PS1), which produces triacetolactone (TAL), a linear triketide intermediate . This compound is characterized as a 3,5-dihydroxyhexanoic acid derivative conjugated with a glucose moiety, forming a glycosidic lactone. It plays a critical role in plant defense against pathogens like Botrytis cinerea and herbivores, acting as both a preformed and stress-induced metabolite . Its biosynthesis involves two short-chain dehydrogenase/reductases (SDRs), GRED1 and GRED2, which catalyze the reduction of a linear triketide intermediate before lactonization .

Propiedades

Número CAS |

33276-04-9 |

|---|---|

Fórmula molecular |

C12H20O8 |

Peso molecular |

292.28 g/mol |

Nombre IUPAC |

(4S,6S)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |

InChI |

InChI=1S/C12H20O8/c1-5-2-6(3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h5-7,9-13,15-17H,2-4H2,1H3/t5-,6-,7+,9+,10-,11+,12+/m0/s1 |

Clave InChI |

MGRDPWLWGQMMGX-KQSBPNOMSA-N |

SMILES |

CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C[C@H]1C[C@@H](CC(=O)O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |

Otros números CAS |

33276-04-9 |

Sinónimos |

parasorboside |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Parasorboside shares structural and biosynthetic similarities with several polyketide-derived compounds in Gerbera hybrida. Below is a detailed comparison:

Gerberin

- Structure : Gerberin is a 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one glucoside, differing from this compound in the position of hydroxyl groups and lactone ring formation .

- Biosynthesis : Both compounds originate from TAL. Gerberin is produced when the linear triketide intermediate undergoes spontaneous lactonization without reduction by GRED1/GRED2. This compound forms when GRED1/GRED2 reduce the proximal keto group of the intermediate before lactonization .

- Biological Role : Gerberin exhibits antifungal activity but is less effective than this compound in conferring resistance to powdery mildew. Transgenic gerbera lines lacking GRED1/GRED2 accumulate gerberin instead of this compound and show increased susceptibility to pathogens .

- Distribution : Gerberin is abundant in floral tissues (e.g., petals, carpels), while this compound dominates in vegetative tissues (e.g., young leaves, stems) .

5-Hydroxyhexanoic Acid 3-O-β-D-Glucoside

- Structure : A linear glucosylated triketide intermediate, lacking the lactone ring present in this compound and gerberin .

- Biosynthesis : This compound is a precursor in the shared gerberin/parasorboside pathway. It accumulates when lactonization is blocked, indicating its role as a branch-point metabolite .

- Biological Role : It serves as a biomarker for resistance to powdery mildew, particularly in gerbera cultivars with low this compound levels .

Gerberinside (4-Hydroxy-5-Methylcoumarin Glucoside)

- Structure : A pentaketide-derived coumarin glucoside, structurally distinct from this compound but linked to the same PKS pathway .

- Biosynthesis: Synthesized by G2PS2/G2PS3, which utilize medium-chain acyl-CoA starters.

- Biological Role : Exhibits strong antifungal activity and is a key biomarker for resistance to powdery mildew .

Data Table: Key Features of this compound and Related Compounds

Mechanistic Insights and Evolutionary Context

- Branch-Point Enzymes : GRED1 and GRED2 determine the metabolic flux toward this compound by reducing the proximal keto group of the triketide intermediate. In their absence, spontaneous lactonization favors gerberin .

- Evolutionary Conservation : The reduction strategy in this compound biosynthesis mirrors microbial PKS systems, where ketoreductases (KRs) modify linear intermediates before cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.